4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core thieno[3,2-d]pyrimidin-3(4H)-one structure, followed by the introduction of the 2-chloro-6-fluorobenzyl and cyclohexanecarboxamide groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of the compound would depend on the specific functional groups present. For example, the amide group in the cyclohexanecarboxamide portion of the molecule could potentially undergo hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of atoms and the types of bonds present .Scientific Research Applications
Antimalarial Activity
Studies have synthesized and evaluated novel compounds structurally related to the specified chemical for their antimalarial activity. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-ones showed moderate antimalarial activity, highlighting the potential of this chemical class in antimalarial drug development (Mane et al., 2014).
Antiviral and Antiretroviral Properties
Compounds similar in structure have been explored for their potential as HIV integrase inhibitors. These studies include detailed examinations of their metabolic fate and excretion, underscoring the importance of this chemical class in the development of antiretroviral therapies (Monteagudo et al., 2007).
Anticancer Potential
Research has also been conducted on related compounds for their anticancer activities. For example, derivatives of thieno[3,2-d]pyrimidine demonstrated promising antitumor activities against various cancer cell lines (Hafez & El-Gazzar, 2017).
Applications in Neuroscience
Similarly structured compounds have shown potential in neuroscience, particularly as anticonvulsants and antidepressants. Studies indicate that certain pyrido[2,3-d]pyrimidine derivatives can exhibit significant anticonvulsant and antidepressant properties (Zhang et al., 2016).
Chemical Synthesis and Analysis
Research also focuses on the synthesis and structural analysis of uracil derivatives closely related to the specified chemical. These studies are crucial for understanding the chemical properties and potential interactions with biological molecules (Yao et al., 2013).
GPR39 Agonists
Investigations into GPR39 agonists have identified kinase inhibitors structurally akin to the specified compound. These findings are significant in understanding the modulation of GPR39, a receptor involved in various physiological processes (Sato et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[[1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O3S/c1-25-20(28)14-7-5-13(6-8-14)11-27-21(29)19-18(9-10-31-19)26(22(27)30)12-15-16(23)3-2-4-17(15)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPUUDMNGLBPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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